- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
Numero CAS:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25
3-Ethynylimidazo[1,2-b]pyridazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- Chiave InChI: VYOHSFQVMLAURO-UHFFFAOYSA-N
- Sorrisi: C#CC1N2C(C=CC=N2)=NC=1
Proprietà calcolate
- Massa esatta: 143.048347172g/mol
- Massa monoisotopica: 143.048347172g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.2
- XLogP3: 0.6
Proprietà sperimentali
- Densità: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (1,2 g/l) (25°C),
3-Ethynylimidazo[1,2-b]pyridazine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188289-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$1064.88 | 2023-08-31 | |
| Alichem | A029188289-10g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 10g |
$1726.20 | 2023-08-31 | |
| Alichem | A029188289-25g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1775.50 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E896910-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | ≥95% | 5g |
4,503.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0095-25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1022 | 2023-09-07 | |
| Chemenu | CM109152-100mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 100mg |
$72 | 2021-08-06 | |
| Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
| Chemenu | CM109152-1g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 1g |
$356 | 2021-08-06 | |
| Chemenu | CM109152-5g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 5g |
$1239 | 2021-08-06 | |
| Chemenu | CM109152-10g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 10g |
$1706 | 2021-08-06 |
3-Ethynylimidazo[1,2-b]pyridazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
Riferimento
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Riferimento
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Riferimento
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
Riferimento
- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Riferimento
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Riferimento
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
Riferimento
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Riferimento
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Riferimento
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
Riferimento
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Riferimento
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Riferimento
- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
Riferimento
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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